Cas no 1006334-25-3 (3-(1H-Pyrazol-1-yl)pentylamine)

3-(1H-Pyrazol-1-yl)pentylamine is a versatile amine-functionalized pyrazole derivative with applications in pharmaceutical and agrochemical research. Its structure combines a pentylamine backbone with a pyrazole moiety, offering a balance of reactivity and stability. The compound is particularly valuable as a building block in medicinal chemistry, where its amine group facilitates further functionalization, enabling the synthesis of targeted bioactive molecules. Its pyrazole ring contributes to potential binding interactions with biological targets, making it useful in drug discovery. The compound is typically handled under standard laboratory conditions, with purity and consistency being critical for reproducible results in synthetic applications.
3-(1H-Pyrazol-1-yl)pentylamine structure
1006334-25-3 structure
Product Name:3-(1H-Pyrazol-1-yl)pentylamine
CAS No:1006334-25-3
MF:C8H15N3
MW:153.224801301956
MDL:MFCD06805022
CID:2951086
PubChem ID:19616727
Update Time:2025-10-14

3-(1H-Pyrazol-1-yl)pentylamine Chemical and Physical Properties

Names and Identifiers

    • AKOS B024105
    • ART-CHEM-BB B024105
    • 3-PYRAZOL-1-YL-PENTYLAMINE
    • 3-pyrazol-1-ylpentan-1-amine
    • 3-(1-pyrazolyl)pentan-1-amine
    • [3-(1H-Pyrazol-1-yl)pentyl]amine
    • 3-(1H-pyrazol-1-yl)pentan-1-amine
    • BBL040270
    • STK350090
    • MFCD06805022
    • 3-(PYRAZOL-1-YL)PENTAN-1-AMINE
    • 1006334-25-3
    • EN300-230209
    • ALBB-021573
    • LS-06492
    • AKOS000308805
    • CS-0206519
    • H33083
    • A-Ethyl-1H-pyrazole-1-propanamine
    • gamma-Ethyl-1H-pyrazole-1-propanamine
    • 3-(1H-Pyrazol-1-yl)pentylamine
    • MDL: MFCD06805022
    • Inchi: 1S/C8H15N3/c1-2-8(4-5-9)11-7-3-6-10-11/h3,6-8H,2,4-5,9H2,1H3
    • InChI Key: JSTGFYQVFVXIJS-UHFFFAOYSA-N
    • SMILES: N1(C=CC=N1)C(CC)CCN

Computed Properties

  • Exact Mass: 153.126597491Da
  • Monoisotopic Mass: 153.126597491Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 43.8

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 245.9±23.0 °C at 760 mmHg
  • Flash Point: 102.5±22.6 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3-(1H-Pyrazol-1-yl)pentylamine Security Information

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3-(1H-Pyrazol-1-yl)pentylamine Suppliers

Amadis Chemical Company Limited
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(CAS:1006334-25-3)3-(1H-Pyrazol-1-yl)pentylamine
Order Number:A1098070
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:22
Price ($):320.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:1006334-25-3)3-(1H-Pyrazol-1-yl)pentylamine
A1098070
Purity:99%
Quantity:1g
Price ($):320.0
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